

understanding the reactive sites of 2-Amino-5,6-dimethylbenzothiazole

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Compound of Interest

Compound Name: 2-Amino-5,6-dimethylbenzothiazole

Cat. No.: B160278

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An In-depth Technical Guide to the Reactive Sites of **2-Amino-5,6-dimethylbenzothiazole**

Abstract

2-Amino-5,6-dimethylbenzothiazole is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] Its versatile scaffold allows for interactions with a diverse array of biological targets, leading to the development of agents with potential therapeutic applications in inflammatory diseases, neurodegenerative conditions, and cancer. ^[1] This technical guide provides a comprehensive analysis of the reactive sites of **2-Amino-5,6-dimethylbenzothiazole**, supported by experimental data and computational insights, to aid researchers and drug development professionals in leveraging its synthetic potential.

Molecular Structure and Physicochemical Properties

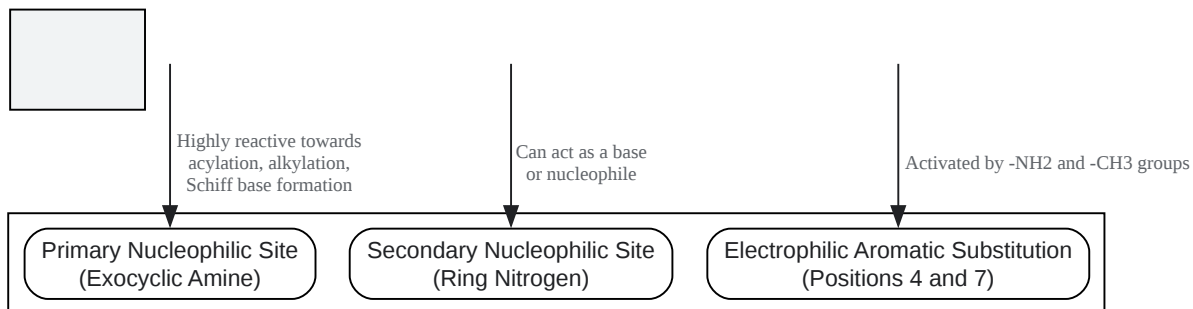
The reactivity of **2-Amino-5,6-dimethylbenzothiazole** is dictated by its distinct structural features: a bicyclic system composed of a benzene ring fused to a thiazole ring, an exocyclic amino group at the 2-position, and two methyl groups at the 5- and 6-positions. The exocyclic amino group and the endocyclic nitrogen and sulfur atoms are the primary centers of reactivity.

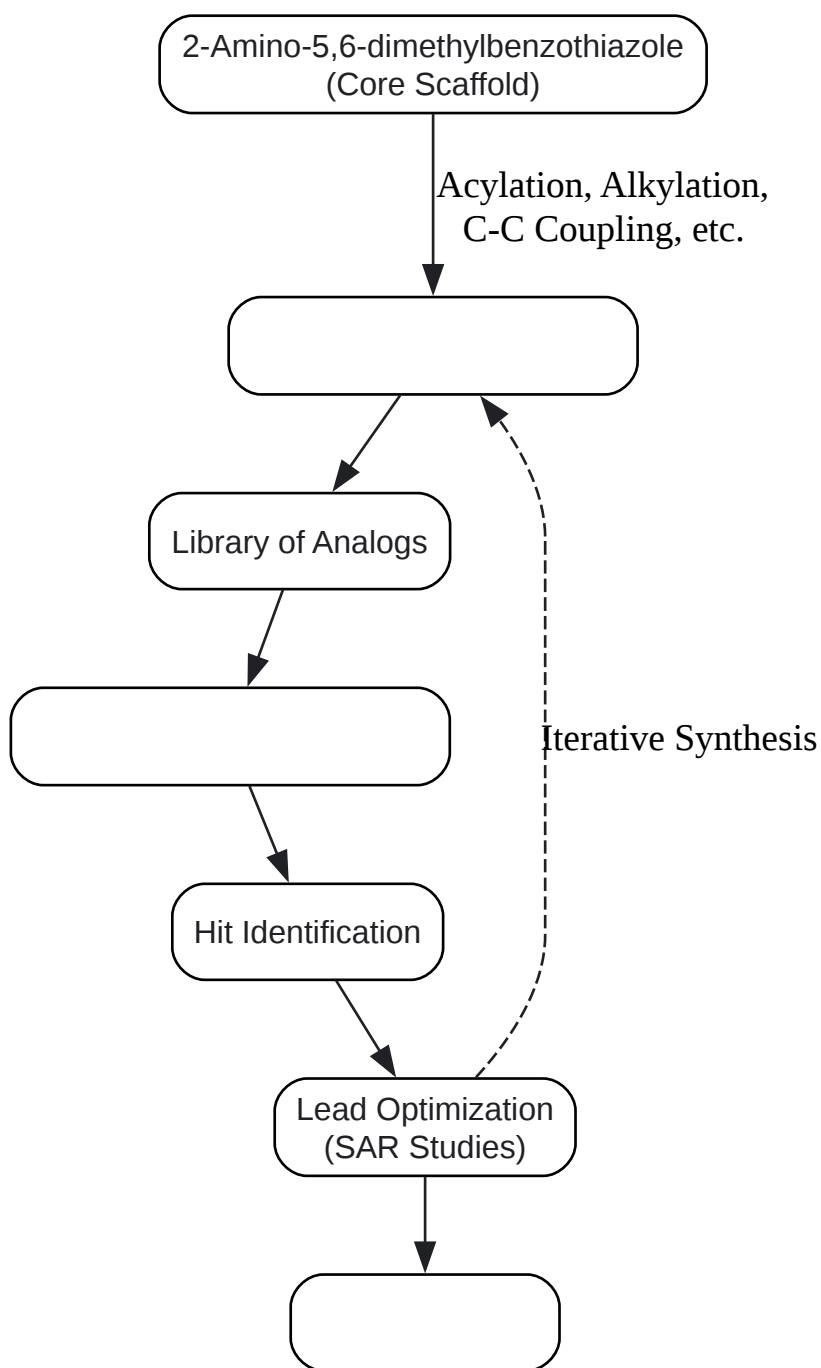
Table 1: Physicochemical Properties of **2-Amino-5,6-dimethylbenzothiazole**

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1][2]
Molecular Weight	178.25 g/mol	[2]
CAS Number	29927-08-0	[1][2]
Appearance	Off-White to Yellow Crystalline Solid/Powder	[3]
Melting Point	185-189 °C	[3]
Boiling Point	342.1±45.0 °C (Predicted)	[3]
pKa	4.79±0.10 (Predicted)	[3]
Solubility	Insoluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol	[2][3]

Analysis of Reactive Sites

The electronic landscape of **2-Amino-5,6-dimethylbenzothiazole** reveals several sites susceptible to chemical reactions. The electron-donating nature of the amino group and the methyl groups activates the molecule, particularly for electrophilic attack.





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References

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